molecular formula C17H21NO2S B5906765 N-(sec-butyl)-4-(hydroxymethyl)-N-(3-thienylmethyl)benzamide

N-(sec-butyl)-4-(hydroxymethyl)-N-(3-thienylmethyl)benzamide

Cat. No.: B5906765
M. Wt: 303.4 g/mol
InChI Key: PLJCUFMTYBVOAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(sec-butyl)-4-(hydroxymethyl)-N-(3-thienylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancer. It belongs to the class of drugs called Bruton's tyrosine kinase (BTK) inhibitors, which are used to treat B-cell malignancies.

Mechanism of Action

N-(sec-butyl)-4-(hydroxymethyl)-N-(3-thienylmethyl)benzamide works by inhibiting the activity of BTK, a key enzyme involved in B-cell receptor signaling. By blocking BTK, this compound prevents the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. It has also been found to modulate the immune system, leading to enhanced anti-tumor immunity.

Advantages and Limitations for Lab Experiments

One advantage of N-(sec-butyl)-4-(hydroxymethyl)-N-(3-thienylmethyl)benzamide is its high potency and selectivity for BTK, which makes it a promising candidate for treating B-cell malignancies. However, its limitations include the potential for off-target effects and the need for further optimization to improve its pharmacokinetic properties.

Future Directions

Future research on N-(sec-butyl)-4-(hydroxymethyl)-N-(3-thienylmethyl)benzamide could focus on optimizing its pharmacokinetic properties, exploring its potential as a combination therapy with other drugs, and investigating its efficacy in treating other types of cancer and autoimmune diseases. Additionally, further studies could be conducted to better understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

The synthesis of N-(sec-butyl)-4-(hydroxymethyl)-N-(3-thienylmethyl)benzamide involves several steps, including the formation of a key intermediate compound, followed by coupling with the thienylmethyl group, and finally, the introduction of the sec-butyl group. The synthesis process has been optimized to yield high purity and high potency this compound.

Scientific Research Applications

N-(sec-butyl)-4-(hydroxymethyl)-N-(3-thienylmethyl)benzamide has been extensively studied for its potential in treating B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also shown promising results in preclinical studies for treating autoimmune diseases, such as rheumatoid arthritis and lupus.

Properties

IUPAC Name

N-butan-2-yl-4-(hydroxymethyl)-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-3-13(2)18(10-15-8-9-21-12-15)17(20)16-6-4-14(11-19)5-7-16/h4-9,12-13,19H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJCUFMTYBVOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(CC1=CSC=C1)C(=O)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.